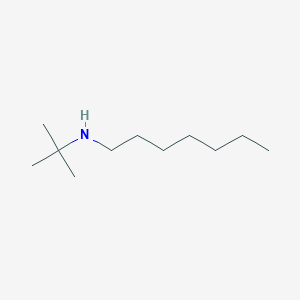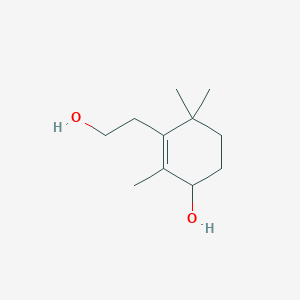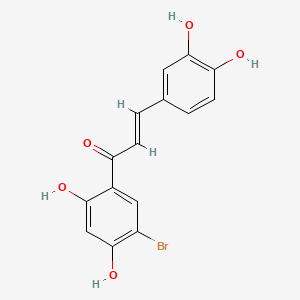
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom, multiple hydroxyl groups, and a phenyl group attached to the acrylophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler aromatic ketone with a single phenyl group.
Benzophenone: An aromatic ketone with two phenyl groups.
Hydroxyacetophenone: An acetophenone derivative with hydroxyl groups.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is unique due to the combination of bromine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
78050-55-2 |
|---|---|
Formule moléculaire |
C15H11BrO5 |
Poids moléculaire |
351.15 g/mol |
Nom IUPAC |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO5/c16-10-6-9(13(19)7-14(10)20)11(17)3-1-8-2-4-12(18)15(21)5-8/h1-7,18-21H/b3-1+ |
Clé InChI |
JKCCZUPHCDADMP-HNQUOIGGSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


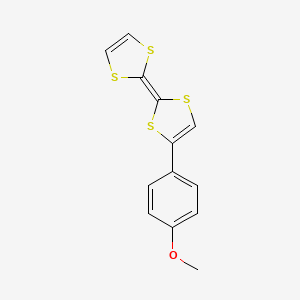
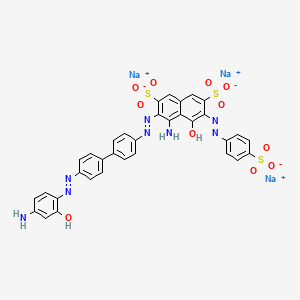
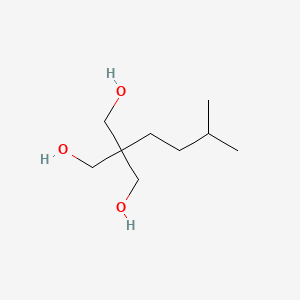
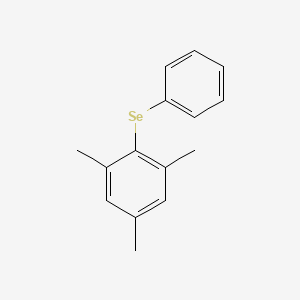
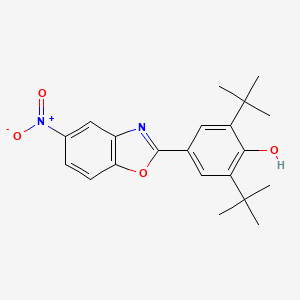
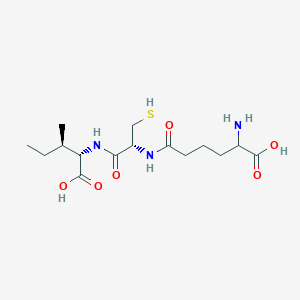
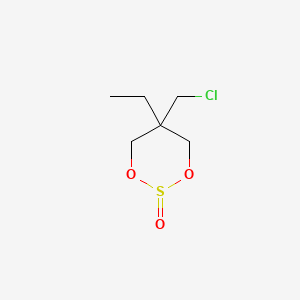
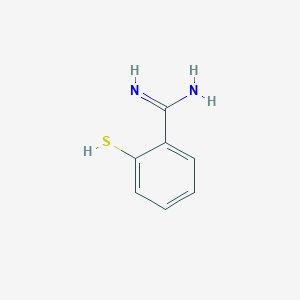
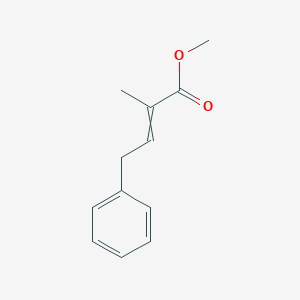
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

